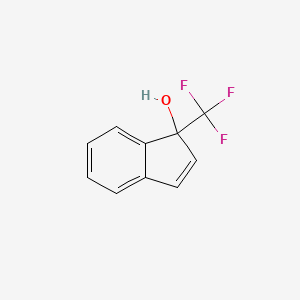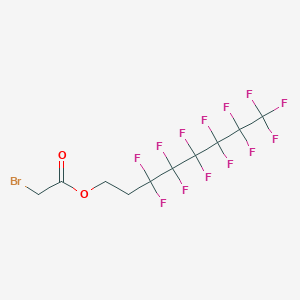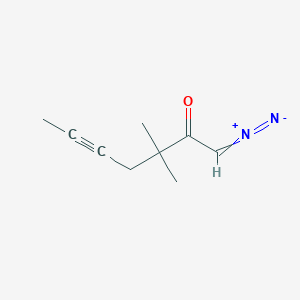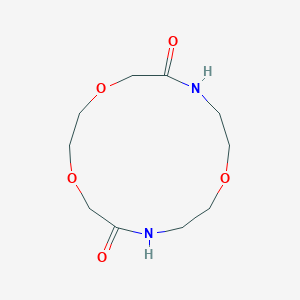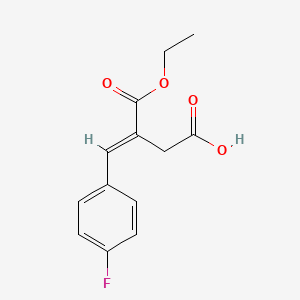
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group, a fluorophenyl group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boron reagent, and appropriate reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products
Applications De Recherche Scientifique
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ethoxycarbonyl-substituted butenoic acids and fluorophenyl derivatives. Examples include:
- (E)-3-ethoxycarbonyl-4-phenylbut-3-enoic acid
- (E)-3-ethoxycarbonyl-4-(4-chlorophenyl)but-3-enoic acid
Uniqueness
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H13FO4 |
|---|---|
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H13FO4/c1-2-18-13(17)10(8-12(15)16)7-9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16)/b10-7+ |
Clé InChI |
LAXFCALFWVVOEM-JXMROGBWSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


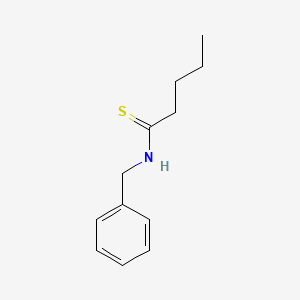
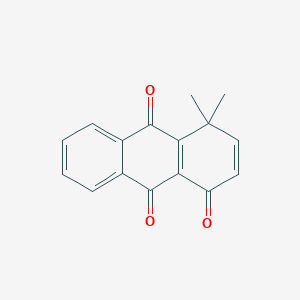
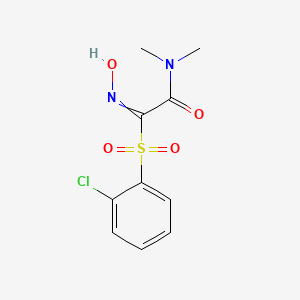
phosphane](/img/structure/B14269108.png)
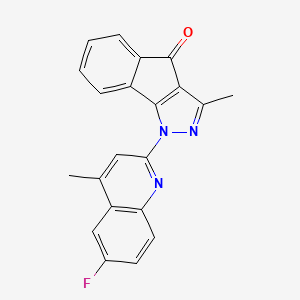
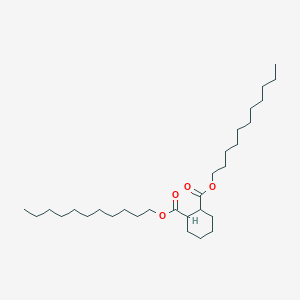
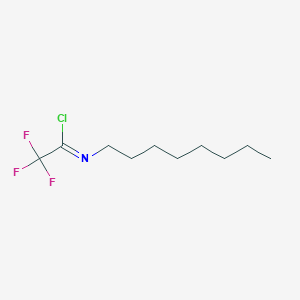
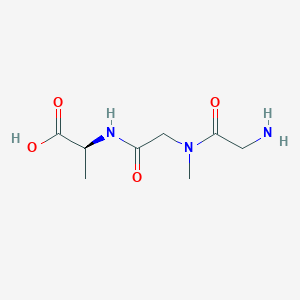
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
